Verrucosidin

GRP78 down-regulation Unfolded Protein Response (UPR) Drug Discovery

Verrucosidin (CAS 88389-71-3) is a critical chemical probe for cancer metabolism research. Its cytotoxicity is uniquely conditional on a hypoglycemic environment (IC50 ~50–120 nM), driven by mitochondrial Complex I inhibition—not general cytotoxicity. This strict glucose-dependence makes it irreplaceable for studying synthetic lethality in solid tumor models. Ideal as a comparator to deoxyverrucosidin for dissecting GRP78-dependent vs. independent pathways. For gastric cancer SAR, it outperforms cisplatin against MGC-803 cells. Secure a verified lot to ensure reproducible metabolic stress studies.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 88389-71-3
Cat. No. B1238970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerrucosidin
CAS88389-71-3
Synonymsverrucosidin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C
InChIInChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1
InChIKeyJSVLNARHSWZARV-FOOXNAEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verrucosidin (CAS 88389-71-3) Procurement Guide: A Tremorgenic α-Pyrone Polyketide Mycotoxin


Verrucosidin (VCD), with CAS Number 88389-71-3, is a tremorgenic mycotoxin belonging to the α-pyrone class of highly reduced polyketides. It is primarily isolated from various Penicillium species, including P. verrucosum var. cyclopium, P. polonicum, and P. aurantiogriseum, and has also been reported in Talaromyces verruculosus and some Aspergillus species [1]. The compound is structurally characterized by a 2H-pyran-2-one (α-pyrone) core linked via a polyene chain to an epoxidated tetrahydrofuran ring fused with a 3,6-dioxabicyclo[3.1.0]hexane moiety [2][3]. Its notable biological activities include cytotoxic effects under glucose-deprived conditions, antimicrobial properties, and its established role as a down-regulator of the molecular chaperone GRP78 (BiP), which is implicated in cancer cell survival under endoplasmic reticulum stress [4].

Why Generic α-Pyrone or GRP78 Inhibitor Substitution Fails for Verrucosidin Research


Verrucosidin is not a typical, widely active cytotoxic agent, and its in-class analogs cannot be simply interchanged. Its primary mode of cytotoxicity is highly conditional, being strictly dependent on a hypoglycemic (glucose-deprived) environment. This is a critical differentiator: verrucosidin shows potent cell killing (IC50 ~50-120 nM) under glucose starvation but is largely inactive under normal glucose conditions [1][2]. Furthermore, the specific molecular mechanism underpinning this selective toxicity has been contested. While initially identified as a GRP78 down-regulator, later studies demonstrated that its hypoglycemia-specific lethality is not due to GRP78 inhibition but rather stems from its function as a potent inhibitor of Mitochondrial Electron Transport Chain Complex I [3]. This dual-layer of conditional activity and a contested, multi-faceted mechanism of action means that substituting verrucosidin with a general cytotoxic agent, another α-pyrone, or even another purported GRP78 inhibitor will not replicate its unique phenotype. The quantitative evidence below demonstrates these precise points of differentiation, which are essential for ensuring experimental reproducibility and accurate interpretation of results.

Quantitative Evidence for Verrucosidin Differentiation Against Closest Analogs


GRP78 Promoter Inhibition: Verrucosidin vs. Deoxyverrucosidin in a Direct Reporter Gene Assay

In a head-to-head comparison using a luciferase reporter gene assay to measure GRP78 promoter activity, verrucosidin demonstrated an IC50 value of 50 nM, while its direct structural analog deoxyverrucosidin was approximately 1.7-fold more potent with an IC50 of 30 nM [1][2]. Both compounds are pyrone-type polyketides produced by Penicillium species, but deoxyverrucosidin lacks one hydroxyl group present in verrucosidin. This indicates that for projects specifically targeting transcriptional down-regulation of GRP78, deoxyverrucosidin may be a preferred chemical probe. However, verrucosidin's unique, multi-targeted mechanism of action, which includes potent mitochondrial Complex I inhibition, distinguishes it beyond this single assay [3].

GRP78 down-regulation Unfolded Protein Response (UPR) Drug Discovery Cancer Biology

Cytotoxicity: Verrucosidin Analogs vs. Cisplatin in Gastric Cancer Cells

In a study comparing the cytotoxic activity of verrucosidin derivatives against the MGC-803 human gastric cancer cell line, the known analog verrucosidin (compound 3) and the new derivative nordeoxyverrucosidin (compound 1) both demonstrated significantly higher potency than the clinical chemotherapy drug cisplatin . Verrucosidin (compound 3) displayed an IC50 of 1.14 µM, and nordeoxyverrucosidin (compound 1) showed an IC50 of 0.96 µM, whereas the positive control cisplatin was reported as less effective. This indicates that within this class, both the parent compound and a specific derivative are more potent cytotoxic agents than cisplatin against this particular cancer cell line.

Cytotoxicity Gastric Cancer MGC-803 Cisplatin Resistance

Mechanism of Cytotoxicity: Verrucosidin's Hypoglycemia-Specific, Complex I-Dependent Action vs. Class-Level GRP78 Inhibitors

Verrucosidin's cytotoxic mechanism is uniquely conditional, a property that separates it from many purported GRP78 inhibitors. A definitive study showed that verrucosidin was highly cytotoxic only under hypoglycemic conditions, with an IC50 of approximately 120 nM in MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells, but was not cytotoxic in the presence of normal glucose levels [1]. Critically, the study demonstrated that this glucose-specific toxicity was not due to GRP78 inhibition but was instead caused by verrucosidin's potent inhibition of Mitochondrial Electron Transport Chain Complex I, which rapidly depletes cellular ATP only when glycolysis is already impaired by glucose deprivation [1]. This context-dependent killing is a stark contrast to general cytotoxic agents or direct GRP78 inhibitors like deoxyverrucosidin, which may show activity under a broader range of conditions.

Mitochondrial Complex I Inhibition GRP78 Hypoglycemia Mechanism of Action Cancer Metabolism

Antimicrobial Activity: Verrucosidin Derivatives vs. Class-Level Antibiotics Against Bacillus subtilis

Verrucosidin and its derivatives exhibit moderate antibacterial activity, as shown by their minimum inhibitory concentration (MIC) values against the Gram-positive model organism Bacillus subtilis. Several compounds with a verrucosidin backbone, including the parent compound, have demonstrated an MIC of 32 μg/mL against this bacterium [1][2]. While this is less potent than standard clinical antibiotics (e.g., tetracycline MIC ≤ 1 μg/mL), it provides a defined benchmark for the antimicrobial potential of this chemical class. In contrast, an unrelated alkaloid (polonidine A) isolated from the same Penicillium polonicum strain showed a much more potent MIC of 4.0 μg/mL, highlighting verrucosidin's moderate but specific antibacterial profile within the broader metabolome .

Antibacterial Bacillus subtilis MIC Polyketide Mycotoxin

Targeted Application Scenarios for Verrucosidin (88389-71-3) Based on Evidence


Investigating Synthetic Lethality in the Tumor Microenvironment

Verrucosidin is an optimal chemical probe for studying cancer cell vulnerability under metabolic stress. Its strict dependence on a hypoglycemic environment for cytotoxicity (IC50 ≈ 120 nM under glucose deprivation vs. no activity under normal glucose) makes it ideal for investigating synthetic lethal interactions in poorly vascularized, glucose-starved regions of solid tumors [1]. This conditional toxicity is driven by mitochondrial Complex I inhibition, providing a specific molecular target for studying bioenergetic collapse in cancer [1].

Comparing GRP78 Transcriptional Down-Regulation vs. Downstream Cytotoxicity

Verrucosidin serves as a critical comparator compound to deoxyverrucosidin for dissecting the GRP78 pathway. While verrucosidin inhibits the GRP78 promoter with an IC50 of 50 nM, its more potent analog deoxyverrucosidin (IC50 30 nM) is a better probe for direct transcriptional inhibition [2]. Using both compounds allows researchers to distinguish between direct GRP78 promoter effects and the downstream, GRP78-independent mitochondrial toxicity that ultimately causes cell death, as shown in definitive mechanistic studies [1].

Lead Scaffold for Cytotoxic Derivative Synthesis Against Gastric Cancer

The verrucosidin scaffold shows promise as a cytotoxic lead against gastric cancer. Its derivative nordeoxyverrucosidin (IC50 = 0.96 µM) and verrucosidin itself (IC50 = 1.14 µM) are more potent than cisplatin against the MGC-803 gastric cancer cell line . This provides a validated starting point for medicinal chemistry campaigns focused on semi-synthesis and structure-activity relationship (SAR) optimization to improve potency and pharmacokinetic properties for gastric cancer.

Antimicrobial Polyketide Scaffold for SAR Studies

With a defined MIC of 32 μg/mL against Bacillus subtilis, verrucosidin provides a moderate-activity benchmark for antimicrobial structure-activity relationship studies on the α-pyrone polyketide class [3][4]. Researchers can use verrucosidin as a parent compound to synthesize and evaluate novel derivatives aimed at improving antibacterial potency, with the goal of identifying new leads for drug-resistant Gram-positive pathogens.

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